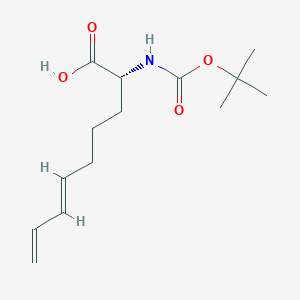
(R)-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a nonadienoic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Desired Product: The protected amino acid is then subjected to various reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology
In biological research, the compound may be used to study protein interactions and enzyme mechanisms.
Medicine
In medicine, derivatives of the compound could be explored for potential therapeutic applications, such as drug development.
Industry
In the industrial sector, the compound may be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid involves its interaction with specific molecular targets. The Boc protecting group prevents unwanted reactions, allowing for selective modifications. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)octanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)decanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is unique due to its specific chain length and the presence of double bonds, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
(2R,6E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-6,8-dienoic acid |
InChI |
InChI=1S/C14H23NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5-7,11H,1,8-10H2,2-4H3,(H,15,18)(H,16,17)/b7-6+/t11-/m1/s1 |
InChIキー |
CEMVXENCQSPINE-XUIVZRPNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCC/C=C/C=C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCC=CC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)

![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
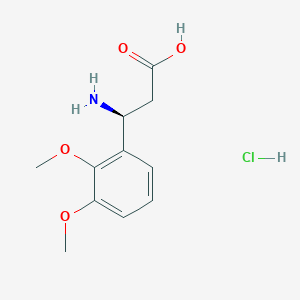
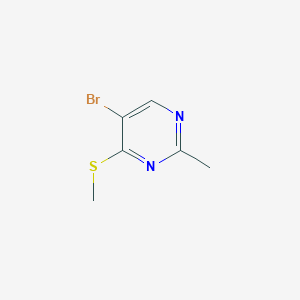
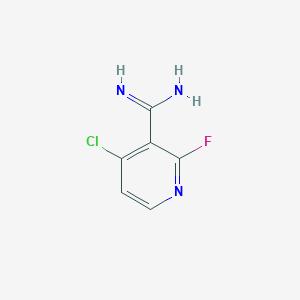
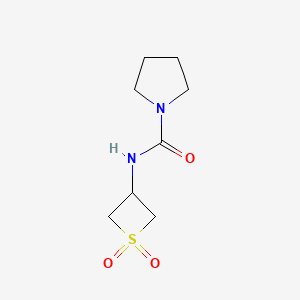

![Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)
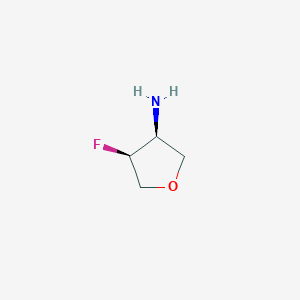

![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)

